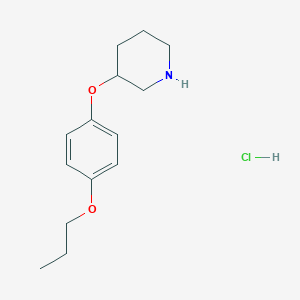

3-(4-Propoxyphenoxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(4-propoxyphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-2-10-16-12-5-7-13(8-6-12)17-14-4-3-9-15-11-14;/h5-8,14-15H,2-4,9-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAUWHVDAXBWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220033-91-9 | |

| Record name | Piperidine, 3-(4-propoxyphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(4-Propoxyphenoxy)piperidine hydrochloride involves several steps:

Condensation Reaction: Piperidine and 1,3-dihalogen propane are reacted in a water-soluble polar aprotic solvent under the action of an alkali compound to obtain N-(3-halide propyl) piperidine.

Etherification: The N-(3-halide propyl) piperidine is then reacted with 3-(4-chlorphenyl) propyl alcohol in the solvent under the action of the alkali compound to obtain 1-[3-[3-(4-chlorphenyl) propoxy] propyl]-piperidine.

Hydrochloride Formation: The final step involves reacting 1-[3-[3-(4-chlorphenyl) propoxy] propyl]-piperidine with hydrochloric acid to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, convenient, and cost-effective, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Propoxyphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Propoxyphenoxy)piperidine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of biological processes and pathways.

Medicine: It has potential therapeutic effects and is used in the development of new drugs.

Industry: It is used in manufacturing processes for the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Propoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or inverse agonist at certain receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Substituent Effects on Receptor Binding

- Pitolisant vs. 3-(4-Propoxyphenoxy)piperidine HCl: Pitolisant’s extended propyl chain and 4-chlorophenyl group enhance H3 receptor affinity (Ki: 0.16 nM) due to optimal hydrophobic interactions and electronic effects . In contrast, the propoxy-phenoxy group in the target compound may favor interactions with different receptor subtypes (e.g., serotonin or adrenergic receptors) due to its ether-linked aromatic system.

- Trifluoromethyl vs. This modification is absent in the target compound, which relies on the electron-donating propoxy group .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity: Pitolisant (logP ~3.5) exhibits higher lipophilicity than 3-(4-Propoxyphenoxy)piperidine HCl (logP ~2.5–3.0), favoring blood-brain barrier penetration, as seen in its CNS activity . Paroxetine’s benzodioxol group reduces logP (~2.8) compared to trifluoromethyl analogs, balancing solubility and membrane permeability .

Biological Activity

3-(4-Propoxyphenoxy)piperidine hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a piperidine ring substituted with a propoxyphenoxy group. The molecular formula is C15H21ClN2O2, with a molecular weight of 292.79 g/mol. The compound's structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. The compound is thought to act as a modulator of histamine receptors, particularly the H3 receptor, which plays a crucial role in neurological functions and has implications in neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance, it has been shown to inhibit the proliferation of SH-SY5Y neuroblastoma cells, indicating potential applications in cancer therapy . The compound's cytotoxic effects were assessed using the Alamar Blue assay, revealing a structure-toxicity relationship that could guide further modifications for enhanced efficacy.

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of oxidative stress. The compound displayed antioxidative properties, scavenging free radicals and preventing neuronal cell death induced by oxidative agents. This suggests its potential utility in treating neurodegenerative conditions such as Alzheimer's disease .

Analgesic Properties

Research has also highlighted the analgesic properties of this compound. In animal models, it was effective in reducing pain responses induced by acetic acid and cyclophosphamide, demonstrating significant inhibition rates (up to 55%) in pain-related behaviors . These findings suggest that it may serve as an alternative treatment for pain management.

Table 1: Cytotoxic Activity Against SH-SY5Y Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 85 |

| 10 | 70 |

| 50 | 50 |

| 100 | 30 |

Table 2: Analgesic Efficacy in Animal Models

| Compound | Dose (mg/kg) | Inhibition Rate (%) |

|---|---|---|

| 3-(4-Propoxyphenoxy)piperidine | 10 | 55 |

| Control | - | 10 |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 3-(4-Propoxyphenoxy)piperidine hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting piperidine derivatives with 4-propoxy-substituted aryl halides under basic conditions (e.g., triethylamine) in polar aprotic solvents like DMF or acetonitrile. Purification typically involves recrystallization using ethanol/water mixtures or column chromatography with silica gel and dichloromethane/methanol gradients .

- Safety Note : Ensure inert gas (N₂/Ar) protection during reactions to avoid oxidation byproducts .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protection : Use NIOSH-approved respirators for particulates, nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid proximity to oxidizers or heat sources .

- Spill Management : Use neutral absorbents (e.g., vermiculite) for solid spills; avoid water to prevent aerosolization. Ventilate the area and dispose of waste via certified hazardous waste services .

Q. How can researchers ensure compound purity during synthesis?

- Methodological Answer :

- Purification : Recrystallization (e.g., ethanol/water) or flash chromatography (silica gel, gradient elution). Monitor purity via TLC (Rf ~0.3–0.5 in 9:1 DCM/MeOH) .

- Quality Control : Validate purity using HPLC (C18 column, 1.0 mL/min flow, UV detection at 254 nm) with ≥98% peak area threshold .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, base strength). For example, replacing triethylamine with DBU may enhance nucleophilic substitution efficiency .

- Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and identify energy barriers. Tools like Gaussian or ORCA can guide solvent selection (e.g., THF vs. DMF) .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS)?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR (¹H/¹³C) with predicted spectra from ACD/Labs or ChemDraw. For MS discrepancies, perform HRMS (High-Resolution Mass Spectrometry) to confirm molecular ion peaks .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals in complex mixtures .

Q. What strategies validate the compound’s stability under experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 48 hours. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the propoxy group) .

- Kinetic Analysis : Calculate degradation rate constants (k) in buffer solutions (pH 1–13) to assess pH-dependent stability .

Q. How can researchers address low reproducibility in biological assays involving this compound?

- Methodological Answer :

- Batch Consistency : Ensure synthetic batches meet ≥95% purity (HPLC) and confirm salt form (hydrochloride) via elemental analysis .

- Solubility Optimization : Pre-dissolve in DMSO (10 mM stock) and dilute in assay buffers with ≤0.1% DMSO to avoid solvent interference .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

- Methodological Answer :

- Dose-Response Curves : Generate IC₅₀ values using 8-point dilution series (0.1–100 µM) with triplicate measurements. Normalize data to vehicle controls to minimize plate variability .

- Mechanistic Profiling : Perform RNA-seq or proteomics on resistant vs. sensitive cell lines to identify differential pathway activation (e.g., apoptosis vs. autophagy) .

Q. What methods confirm the compound’s target engagement in vitro?

- Methodological Answer :

- SPR (Surface Plasmon Resonance) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) at varying compound concentrations .

- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts in lysates treated with 10 µM compound to confirm target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.